molecular formula C10H8N2 B076906 3-Phenylpyridazine CAS No. 15150-84-2

3-Phenylpyridazine

Cat. No. B076906
CAS RN: 15150-84-2
M. Wt: 156.18 g/mol
InChI Key: XWSSUYOEOWLFEI-UHFFFAOYSA-N
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Description

3-Phenylpyridazine is a chemical compound with the molecular formula C10H8N2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Phenylpyridazine, has been a subject of interest in medicinal chemistry. A common synthesis method involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of 3-Phenylpyridazine consists of a pyridazine ring attached to a phenyl group . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazinones, a category of pyridazine which includes 3-Phenylpyridazine, have been reported to undergo a variety of chemical reactions. For example, 3(2H)-pyridazinone derivatives were found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, [3 + n] cycloaddition reactions represent an important tool in the synthesis of heterocyclic rings, including pyridazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenylpyridazine include a molecular weight of 156.18 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . It also has a topological polar surface area of 25.8 Ų .

Mechanism of Action

Target of Action

3-Phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) . These targets play a crucial role in the regulation of gene expression, and their dysregulation can lead to various diseases, including cancer.

Mode of Action

It is known that pyridazinone derivatives, which include 3-phenylpyridazine, have the capacity to inhibit calcium ion influx . This inhibition is crucial for the activation of various cellular processes, including platelet aggregation .

Biochemical Pathways

3-Phenylpyridazine likely affects multiple biochemical pathways due to its broad spectrum of activity. For instance, by inhibiting calcium ion influx, it can impact the signaling pathways that rely on calcium as a secondary messenger . Moreover, its interaction with bromodomains can influence the epigenetic regulation of gene expression .

Pharmacokinetics

The pyridazinone nucleus, which is part of the 3-phenylpyridazine structure, is known for its diverse pharmacological activities , suggesting that it may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 3-Phenylpyridazine’s action are likely to be diverse, given its broad range of pharmacological activities. For instance, its capacity to inhibit calcium ion influx can lead to the suppression of platelet aggregation . Additionally, its interaction with bromodomains can alter the epigenetic landscape of cells, potentially influencing gene expression and cellular function .

Safety and Hazards

The safety data sheet for 3-Phenylpyridazine indicates that it has been classified for acute toxicity, oral (Category 4), H302 .

properties

IUPAC Name

3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSUYOEOWLFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164799
Record name 3-Phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyridazine

CAS RN

15150-84-2
Record name 3-Phenylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLPYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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